3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide
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Overview
Description
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide is a chemical compound with a complex structure that includes an isoindolium core, an amino group, and a cyanophenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzyl bromide with 3-aminoisoindoline under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The cyanophenyl group can be reduced to form amines or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, chloride, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or silver nitrate (AgNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions would result in the replacement of the bromide ion with the corresponding nucleophile.
Scientific Research Applications
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride
- 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium iodide
Uniqueness
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to its chloride or iodide counterparts. The presence of the bromide ion can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct in its applications and properties.
Properties
IUPAC Name |
2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.BrH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVJYXQCPMTMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC3=CC=CC=C3C#N)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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